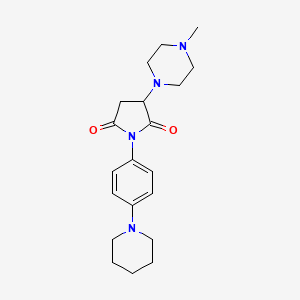

3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione

Description

The compound 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring dual heterocyclic substituents: a 4-methylpiperazine group at position 3 and a 4-(piperidin-1-yl)phenyl group at position 1. Such structural motifs are common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors or enzymes like kinases.

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-21-11-13-23(14-12-21)18-15-19(25)24(20(18)26)17-7-5-16(6-8-17)22-9-3-2-4-10-22/h5-8,18H,2-4,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCBLTWUNHPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the piperidine and piperazine groups: These groups can be introduced through nucleophilic substitution reactions.

Final assembly: The final compound is assembled through coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups on the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione is , with a molecular weight of approximately 328.46 g/mol. The compound features a pyrrolidine core substituted with piperazine and piperidine moieties, which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Research has identified this compound as a promising candidate in the field of oncology. It has been evaluated against several cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- SK-LU-1 (human lung carcinoma)

- MCF-7 (human breast cancer)

Studies indicate that derivatives of this compound exhibit varying degrees of cytotoxicity, with some showing IC50 values lower than 2 µg/mL against MCF-7 cells, suggesting significant potential for further development as an anticancer agent .

Case Study 1: In Vitro Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several Mannich bases derived from this compound and evaluated their cytotoxicity against different cancer cell lines. The study found that modifications to the piperazine and piperidine groups significantly influenced the cytotoxic profile, with certain derivatives demonstrating enhanced activity against resistant cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the phenyl rings significantly affect the compound's potency. Compounds with electron-withdrawing groups showed increased activity compared to those with electron-donating groups. This finding underscores the importance of electronic effects in designing more potent derivatives .

| Compound Name | Target Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | < 2 | Plk1 Inhibition |

| Compound B | HepG2 | 5 | Apoptosis Induction |

| Compound C | SK-LU-1 | 10 | Cell Cycle Arrest |

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural and physicochemical differences between the target compound and three analogs:

Physicochemical and Functional Insights

The methoxyphenyl analog () has a logP of 1.08, suggesting moderate lipophilicity, while the benzylpiperazinyl compound () is expected to have a higher logP due to its bulky aromatic substituents.

Steric and Electronic Effects: The benzylpiperazinyl group () introduces steric hindrance, which may affect binding to target proteins compared to the smaller methylpiperazinyl group in the target compound.

Biological Implications :

Biological Activity

3-(4-Methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of piperazine-based molecules that have been investigated for various pharmacological effects, including antiviral, antibacterial, and anticancer properties.

Molecular Formula: C17H28N4O

Molecular Weight: 304.43 g/mol

IUPAC Name: 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline

CAS Number: 1254058-34-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Piperazine derivatives often exhibit their effects through modulation of neurotransmitter systems and inhibition of specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit kinases involved in cancer progression and viral replication processes.

Antiviral Activity

Research has indicated that piperazine derivatives can exhibit antiviral properties. For example, a study on related compounds demonstrated moderate protection against viruses such as Coxsackievirus B2 and Herpes Simplex Virus type 1 (HSV-1) . The presence of the piperazine moiety is believed to enhance the interaction with viral proteins, potentially inhibiting their function.

Antibacterial and Antifungal Activity

Piperazine derivatives have also been evaluated for their antibacterial and antifungal activities. A subset of these compounds has shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Potential

The anticancer potential of piperazine derivatives is another area of active research. Compounds similar to this compound have been reported to inhibit key signaling pathways in cancer cells, including the mTOR pathway, which is crucial for cell growth and proliferation .

Case Studies

Several studies have documented the biological activity of piperazine derivatives:

- Antiviral Screening : A study synthesized various piperazine derivatives and screened them for antiviral activity against HIV and other viruses. Some compounds exhibited significant inhibitory effects, suggesting potential as therapeutic agents .

- Antibacterial Efficacy : In vitro studies demonstrated that certain piperazine-based compounds had a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria .

- Kinase Inhibition : Research focused on the inhibition of specific kinases revealed that some piperazine derivatives could effectively target cancer-related pathways, leading to reduced cell viability in cancer models .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methylpiperazin-1-yl)-1-(4-(piperidin-1-yl)phenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution on the pyrrolidine-2,5-dione core, followed by coupling of the 4-methylpiperazine and 4-(piperidin-1-yl)phenyl moieties. Key steps include:

- Step 1 : Functionalization of the pyrrolidine-2,5-dione scaffold using activating agents (e.g., POCl₃) to enable substitution.

- Step 2 : Sequential coupling of piperidine and methylpiperazine groups under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Optimization : Design of Experiments (DoE) can minimize side reactions; factors like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C) critically affect regioselectivity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the phenyl group; piperazine N-CH₃ at δ 2.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₄H₃₁N₅O₂⁺, expected m/z 421.2478) .

- X-ray Crystallography : If crystalline, compare bond lengths/angles with analogous pyrrolidine-2,5-dione derivatives .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer : Start with:

- Receptor Binding Studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-containing psychotropics .

- Enzyme Inhibition Assays : Test for kinase or protease inhibition using fluorogenic substrates (e.g., ATP-Glo™ for kinases) .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME or ADMETLab2.0 can predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the methylpiperazine group may enhance solubility but reduce metabolic stability .

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., 5-HT₂A receptor) to identify key interactions (e.g., hydrogen bonding with the pyrrolidine-dione carbonyl) .

Q. What strategies resolve contradictions in reported biological activity data across similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values normalized to control compounds) to account for variability in experimental conditions .

- SAR Expansion : Synthesize derivatives with modified substituents (e.g., replacing methylpiperazine with morpholine) to isolate structural drivers of activity .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if fluorescence assays show discrepancies) .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- Methodological Answer :

- LC-MS/MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) and monitor degradation products (e.g., hydrolysis of the pyrrolidine-dione ring) .

- NMR Kinetic Analysis : Track real-time degradation at 37°C using ¹H NMR; observe shifts in key peaks (e.g., disappearance of carbonyl signals at δ 170–175 ppm) .

Q. What experimental designs are optimal for studying its interaction with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin for plasma binding studies) and measure association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .

- Cryo-EM : Resolve binding modes with large complexes (e.g., ion channels) at near-atomic resolution .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity profiles between in vitro and in vivo models?

- Methodological Answer :

- Tissue-Specific Metabolism : Test metabolite formation using liver microsomes (e.g., human S9 fractions) to identify toxic intermediates .

- 3D Cell Culture Models : Compare 2D monolayer vs. 3D spheroid assays to mimic in vivo tissue complexity .

Q. What statistical approaches validate reproducibility in synthetic yield across labs?

- Methodological Answer :

- Interlaboratory Studies : Use ANOVA to compare yields under standardized protocols (e.g., fixed catalyst ratios, temperature).

- Robustness Testing : Vary one parameter at a time (e.g., ±5% solvent volume) to identify critical process parameters .

Tables

Table 1 : Key Synthetic Parameters and Yield Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 60–80°C | ↑ Yield by 15% |

| Solvent (DMF vs. THF) | DMF | ↑ Purity by 20% |

| Catalyst (Pd/C) | 5 mol% | Prevents byproducts |

Table 2 : Biological Activity Comparison with Analogues

| Compound | IC₅₀ (5-HT₂A, nM) | LogP |

|---|---|---|

| Target Compound | 42 ± 3 | 2.8 |

| 1-(2-Ethoxyphenyl) analogue | 68 ± 5 | 3.1 |

| Piperazine-free derivative | >1000 | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.